Researchers requiring primary hepatoma induction without cirrhotic background encounter limited reagent options.
SMolecule supplies o-Aminoazotoluene (CAS 97-56-3), a defined hepatocarcinogen that induces hepatomas directly without fibrosis, enabling clean tumor microenvironment studies and chemopreventive screening. It is also the essential precursor for Fast Garnet GBC salt used in colorimetric protease assays.
o-Aminoazotoluene (CAS 97-56-3), also known as Solvent Yellow 3 or Fast Garnet GBC base, is a specialized aromatic azo compound. While historically utilized as a lipid-soluble colorant, its primary modern procurement value lies in its role as a highly specific hepatocarcinogen for in vivo oncology modeling and as a critical precursor for Fast Garnet GBC salt, a diazonium coupling agent used in colorimetric protease assays[1]. Its distinct lipophilicity, specific DNA intercalation thermodynamics, and targeted pathological progression profile make it a highly specific reagent for specialized biochemical, toxicological, and drug discovery workflows [2].
Substituting o-Aminoazotoluene with closely related azo dyes, such as p-dimethylaminoazobenzene (Butter Yellow), fundamentally alters experimental outcomes in oncology and toxicology models. While both are hepatocarcinogens, their pathological sequences diverge significantly; p-dimethylaminoazobenzene typically induces severe cirrhosis prior to tumor formation, whereas o-Aminoazotoluene predominantly induces hepatomas directly without a pronounced cirrhotic background [1]. Furthermore, in enzymatic assays, substituting the o-aminoazotoluene diazonium derivative (Fast Garnet GBC) with other diazonium salts can shift the absorbance maximum of the coupled product, disrupting established spectrophotometric baselines at 520-530 nm and reducing extraction efficiency in organic solvents like n-butanol [2].
In comparative dietary rat models, o-Aminoazotoluene and p-dimethylaminoazobenzene (Butter Yellow) exhibit distinct pathological sequences. While p-dimethylaminoazobenzene induces pronounced cirrhosis by day 60 followed by tumor formation at ~150 days, o-Aminoazotoluene induces hepatoma formation at ~300 days with minimal to no cirrhotic development [1].
| Evidence Dimension | Time to tumor formation and cirrhotic pathology |
| Target Compound Data | ~300 days latency, primarily hepatoma formation with minimal/no cirrhosis |
| Comparator Or Baseline | p-Dimethylaminoazobenzene (~150 days latency, preceded by pronounced cirrhosis at ~60 days) |
| Quantified Difference | OAT provides a cirrhosis-independent hepatoma model, avoiding early-stage severe fibrotic confounding. |
| Conditions | Oral administration in basal rice diet in vivo models |
Enables researchers to study primary hepatocellular carcinoma (HCC) development and chemoprevention without the confounding variables of severe fibrotic tissue damage.
o-Aminoazotoluene demonstrates a highly differential effect on liver regeneration based on genetic background. Following partial hepatectomy, OAT administration inhibits hepatocyte proliferation by 60–80% in the livers of susceptible mouse strains (e.g., CBA, A/He), whereas resistant strains (e.g., AKR) exhibit less than 15% inhibition [1].
| Evidence Dimension | Hepatocyte proliferation inhibition post-partial hepatectomy |
| Target Compound Data | 60–80% inhibition (in susceptible mouse strains) |
| Comparator Or Baseline | <15% inhibition (in resistant mouse strains) |
| Quantified Difference | >4-fold difference in proliferation inhibition based on genetic susceptibility to OAT. |
| Conditions | In vivo mouse model following partial hepatectomy |
Validates OAT as a highly selective chemical probe for investigating genetic resistance and susceptibility factors in liver cancer models.
Molecular docking and thermodynamic modeling reveal that o-Aminoazotoluene possesses a distinct binding affinity for double-stranded DNA (dsDNA). OAT binds favorably to dsDNA containing an intercalation gap with a free energy (ΔG°) of −6.92 kcal/mol, driven by hydrophobic stacked pi–pi and pi–alkyl interactions, which is stronger than the threading intercalation affinity of p-dimethylaminoazobenzene (ΔG° = −6.50 kcal/mol) [1].
| Evidence Dimension | Free energy of binding (ΔG°) to dsDNA |
| Target Compound Data | ΔG° = −6.92 kcal/mol (to dsDNA with an intercalation gap) |
| Comparator Or Baseline | p-Dimethylaminoazobenzene (ΔG° = −6.50 kcal/mol for dsDNA threading) |
| Quantified Difference | OAT shows stronger thermodynamic favorability for binding to gapped dsDNA conformations. |
| Conditions | In silico molecular docking and thermodynamic modeling |
Highlights OAT's utility as a structural probe for specific DNA conformations and damage sites compared to its dimethylated analog.
As a precursor to Fast Garnet GBC (its diazonium sulfate salt), o-Aminoazotoluene is utilized to couple with ß-naphthylamine released during protease cleavage (e.g., Cathepsin B, Aminopeptidase B). The coupled product allows for robust extraction in n-butanol and highly specific spectrophotometric quantification at 520-530 nm, providing a stable baseline for calculating enzyme inhibition percentages (such as the IC50 of bestatin at 0.01 μg/ml) [1].
| Evidence Dimension | Spectrophotometric detection and extraction |
| Target Compound Data | Strong absorbance at 520-530 nm after coupling and n-butanol extraction |
| Comparator Or Baseline | Uncoupled fluorogenic baselines (require UV/fluorescence optics and lack visible-range extraction concentration) |
| Quantified Difference | Enables robust, visible-range quantification of protease activity using standard spectrophotometry. |
| Conditions | 1.0 M acetate buffer (pH 4.2), 10-15 min coupling, n-butanol extraction |
Essential for standardizing high-throughput colorimetric screening of protease inhibitors without requiring expensive fluorometric equipment.
Utilizing o-Aminoazotoluene to induce hepatomas in rodent models where the absence of a cirrhotic background is required to study primary tumor microenvironments and evaluate chemopreventive agents without fibrotic confounding [1].
Deploying o-Aminoazotoluene in comparative studies between susceptible (e.g., CBA, A/He) and resistant (e.g., AKR) mouse strains to identify biomarkers of hepatocarcinogenesis and liver regeneration inhibition following partial hepatectomy [2].
Using the diazonium salt of o-Aminoazotoluene (Fast Garnet GBC) as a coupling agent to quantify the release of ß-naphthylamine in Cathepsin B or Aminopeptidase B assays, facilitating the visible-range colorimetric screening of novel inhibitors like bestatin [3].
Employing o-Aminoazotoluene as a molecular probe to study threading intercalation and binding affinities in double-stranded DNA containing intercalation gaps, leveraging its specific thermodynamic binding profile [4].
Irritant;Health Hazard